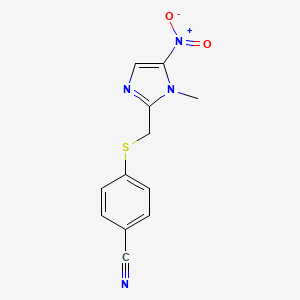
N-(1,2,3-benzotriazin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2,3-benzotriazin-4-yl)benzamide is a heterocyclic compound that features a benzotriazine ring fused with a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The benzotriazine ring is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold in drug design.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,3-benzotriazin-4-yl)benzamide typically involves the diazotization of 2-aminobenzamide followed by cyclization. One common method includes the use of sodium nitrite and hydrochloric acid to form a diazonium salt, which then undergoes cyclization to form the benzotriazine ring . This reaction is often carried out under mild conditions to avoid decomposition of the diazonium intermediate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, polymer-supported reagents can be employed to facilitate the reaction and improve yield .
化学反应分析
Types of Reactions: N-(1,2,3-benzotriazin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the benzotriazine ring to a dihydrobenzotriazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzotriazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic or acidic conditions
Major Products: The major products formed from these reactions include various substituted benzotriazines and benzamides, which can have different pharmacological properties .
科学研究应用
N-(1,2,3-benzotriazin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antibacterial agent.
Industry: It is used in the development of dyes, rubber components, and photoluminescent materials
作用机制
The mechanism of action of N-(1,2,3-benzotriazin-4-yl)benzamide involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or RNA, leading to altered gene expression and cellular function .
相似化合物的比较
1,2,3-Benzotriazin-4(3H)-one: A closely related compound with similar chemical properties.
Benzothiatriazine-1,1(2H)-dioxide: Another heterocyclic compound with a sulfur atom in the ring.
Blatter Radicals: These compounds share the benzotriazine core and have unique electronic properties
Uniqueness: N-(1,2,3-benzotriazin-4-yl)benzamide is unique due to its combination of the benzotriazine and benzamide moieties, which confer distinct chemical reactivity and potential biological activity. Its stability and versatility make it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
500583-82-4 |
|---|---|
分子式 |
C14H10N4O |
分子量 |
250.25 g/mol |
IUPAC 名称 |
N-(1,2,3-benzotriazin-4-yl)benzamide |
InChI |
InChI=1S/C14H10N4O/c19-14(10-6-2-1-3-7-10)15-13-11-8-4-5-9-12(11)16-18-17-13/h1-9H,(H,15,16,17,19) |
InChI 键 |
KTEUKMINXQZENT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


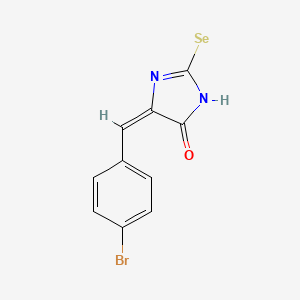

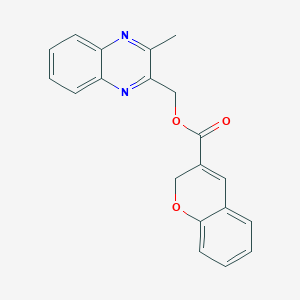
![N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12932867.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide](/img/structure/B12932874.png)
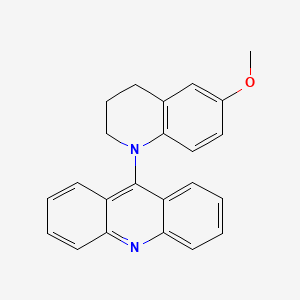
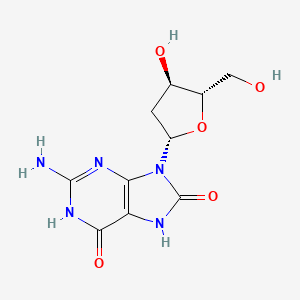


![6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine](/img/structure/B12932917.png)
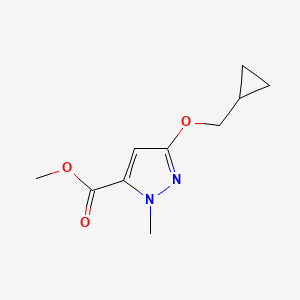
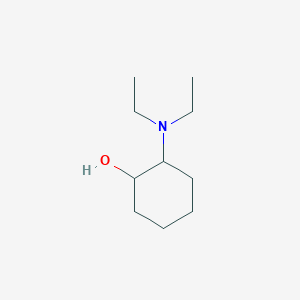
![Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B12932934.png)
